Cas no 75462-61-2 (3,5-Bis(trifluoromethyl)toluene)
3,5-Bis(trifluoromethyl)toluene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-methyl-3,5-bis(trifluoromethyl)-
- 1-methyl-3,5-bis(trifluoromethyl)benzene
- 3,5-Bis(Trifluoromethyl)Toluene
- 3,5-BIS(TRIFLUOROMETHYL)-TOLUENE
- 3,5-Ditrifluoromethylbenzyl
- Dtfmbzbr
- MFCD04972861
- CS-0326459
- FT-0641566
- 75462-61-2
- WGUXTQDCAZNJIF-UHFFFAOYSA-N
- AKOS015961592
- 2-(4-Chlorophenoxy)-2-methylpropionicacid
- SCHEMBL107119
- DTXSID50226394
- 3,5-Ditrifluoromethylbenzyl bromide
- 1-Methyl-3,5-bis-trifluoromethyl-benzene
- AC-13887
- Benzene, 1-methyl-3,5-bis(trifluoromethyl)-
- A838423
- DB-055961
- STL557578
- DTXCID50148885
- BBL103768
- 3,5-Bis(trifluoromethyl)toluene
-
- MDL: MFCD04972861
- Inchi: 1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3
- InChI Key: WGUXTQDCAZNJIF-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)C=C(C(F)(F)F)C=1)(F)F
Computed Properties
- Exact Mass: 228.03700
- Monoisotopic Mass: 228.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.32
- Boiling Point: 125.9 °C at 760 mmHg
- Flash Point: 29.3 °C
- PSA: 0.00000
- LogP: 4.03260
3,5-Bis(trifluoromethyl)toluene Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:R26;R36
- Risk Phrases:R36/37/38
3,5-Bis(trifluoromethyl)toluene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,5-Bis(trifluoromethyl)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032949-250mg |
1-Methyl-3,5-bis-trifluoromethyl-benzene |
75462-61-2 | 97% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 032949-1g |
1-Methyl-3,5-bis-trifluoromethyl-benzene |
75462-61-2 | 97% | 1g |
£465.00 | 2022-03-01 | |
| Fluorochem | 032949-2g |
1-Methyl-3,5-bis-trifluoromethyl-benzene |
75462-61-2 | 97% | 2g |
£731.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087173-1g |
3,5-Bis(trifluoromethyl)toluene |
75462-61-2 | 95% | 1g |
3332CNY | 2021-05-07 | |
| abcr | AB146469-1 g |
3,5-Bis(trifluoromethyl)toluene, 98%; . |
75462-61-2 | 98% | 1g |
€215.00 | 2022-06-12 | |
| abcr | AB146469-5 g |
3,5-Bis(trifluoromethyl)toluene, 98%; . |
75462-61-2 | 98% | 5g |
€645.00 | 2022-06-12 | |
| Apollo Scientific | PC2296-1g |
3,5-Bis(trifluoromethyl)toluene |
75462-61-2 | 97% | 1g |
£95.00 | 2025-02-21 | |
| Apollo Scientific | PC2296-5g |
3,5-Bis(trifluoromethyl)toluene |
75462-61-2 | 97% | 5g |
£295.00 | 2025-02-21 | |
| Apollo Scientific | PC2296-25g |
3,5-Bis(trifluoromethyl)toluene |
75462-61-2 | 97% | 25g |
£750.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087173-1g |
3,5-Bis(trifluoromethyl)toluene |
75462-61-2 | 95% | 1g |
3332.0CNY | 2021-07-05 |
3,5-Bis(trifluoromethyl)toluene Suppliers
3,5-Bis(trifluoromethyl)toluene Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 3,5-Bis(trifluoromethyl)toluene
CAS No 75462-61-2: A Comprehensive Overview of 3,5-Bis(trifluoromethyl)toluene
3,5-Bis(trifluoromethyl)toluene, also known by its CAS registry number 75462-61-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of toluene, characterized by the substitution of two trifluoromethyl groups at the 3 and 5 positions of the aromatic ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which imparts unique electronic and physical properties to the molecule.
The synthesis of 3,5-Bis(trifluoromethyl)toluene typically involves multi-step organic reactions, often starting from toluene itself. One common approach is the Friedel-Crafts acylation followed by amination and subsequent fluorination steps. However, recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. These improvements are particularly relevant in the context of increasing demand for high-purity compounds in specialty chemicals and pharmaceutical intermediates.
3,5-Bis(trifluoromethyl)toluene exhibits remarkable thermal stability and chemical inertness due to the electron-withdrawing nature of its substituents. This makes it an ideal candidate for use in high-performance materials such as flame-retardant polymers and advanced coatings. Recent studies have highlighted its potential as a building block for constructing novel fluorinated aromatic compounds with tailored electronic properties.
In the realm of materials science, 3,5-Bis(trifluoromethyl)toluene has found applications in the development of organic light-emitting diodes (OLEDs). Its ability to act as an electron-deficient acceptor material facilitates efficient charge transfer processes, enhancing device performance. Researchers have demonstrated that incorporating this compound into OLED architectures can significantly improve luminous efficiency and operational stability.
The electronic properties of 3,5-Bis(trifluoromethyl)toluene also make it a valuable component in organocatalysis. Recent findings suggest that it can serve as a Lewis acid catalyst in various organic transformations, including cycloadditions and enantioselective reactions. This opens up new avenues for green chemistry approaches in industrial synthesis.
In terms of environmental considerations, the stability of CAS No 75462-61-2 under normal conditions minimizes its potential for degradation into harmful byproducts. However, its production processes require careful optimization to ensure minimal energy consumption and waste generation.
In conclusion, 3,5-Bis(trifluoromethyl)toluene, with its unique chemical properties and versatile applications across multiple disciplines, continues to be a focal point for scientific research and industrial innovation. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more critical role in shaping future technologies.
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